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For researchers, scientists, and drug development professionals, this guide provides a meta-

analysis of clinical trials involving Zotiraciclib, a potent oral spectrum selective kinase inhibitor,

and compares its performance against standard-of-care treatments for glioblastoma and other

high-grade gliomas.

Zotiraciclib (formerly TG02) is a multi-kinase inhibitor that readily crosses the blood-brain

barrier and primarily targets cyclin-dependent kinase 9 (CDK9).[1] By inhibiting CDK9,

Zotiraciclib leads to the depletion of short-lived survival proteins, such as c-MYC and MCL-1,

which are frequently overexpressed in glioblastoma.[2] This mechanism of action has

positioned Zotiraciclib as a promising therapeutic agent for these aggressive brain tumors.

Several clinical trials have evaluated the safety and efficacy of Zotiraciclib, both as a

monotherapy and in combination with other agents.

Comparative Efficacy of Zotiraciclib
Clinical trials have investigated Zotiraciclib in various settings for high-grade gliomas,

including recurrent anaplastic astrocytoma and glioblastoma. The following tables summarize

the key efficacy and safety data from these trials and compare them with established standard-

of-care therapies for recurrent glioblastoma.
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Table 1:

Efficacy of

Zotiraciclib

in Clinical

Trials

Trial Identifier
Patient

Population

Treatment

Arm
Metric Value

Primary

Endpoint Met

NCT0294226

4

Recurrent

High-Grade

Astrocytoma

Zotiraciclib +

Dose-Dense

Temozolomid

e

Progression-

Free Survival

at 4 months

(PFS4)

40% Yes

Zotiraciclib +

Metronomic

Temozolomid

e

PFS4 25%

EORTC 1608

(STEAM)

Recurrent

Glioblastoma

(IDH-

wildtype)

Zotiraciclib

Monotherapy

Progression-

Free Survival

at 6 months

(PFS6)

6.7% -

NCT0558814

1

Recurrent

High-Grade

Glioma

(IDH1/2

mutant)

Zotiraciclib

Monotherapy

Clinical

Activity

Partial

Responses

Observed

Ongoing
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Table 2:

Efficacy of

Standard-of-

Care for

Recurrent

Glioblastoma

Treatment Metric Value

Objective

Response Rate

(ORR)

Median Overall

Survival (OS)

(months)

Lomustine

Progression-Free

Survival at 6

months (PFS6)

~20% ~10% 7 - 8.6

Bevacizumab PFS6 42.6% - 50.3% - 5.9 - 12.3

Temozolomide

(rechallenge)
PFS6 27.7% (GBM) - -

Safety and Tolerability Profile of Zotiraciclib
The safety profile of Zotiraciclib has been evaluated in multiple clinical trials. The most

common dose-limiting toxicities are summarized below.
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Table 3: Common Adverse

Events Associated with

Zotiraciclib

Trial Identifier Treatment Arm
Dose-Limiting Toxicities / Main

Toxicities

NCT02942264 Zotiraciclib + Temozolomide

Neutropenia, Diarrhea,

Elevated liver enzymes,

Fatigue

EORTC 1608 (STEAM)
Zotiraciclib +

Radiotherapy/Temozolomide

Neutropenia, Gastrointestinal

disorders, Hepatotoxicity

Zotiraciclib Monotherapy
Seizure (Grade 3), Multiple

Grade 1 events

Experimental Protocols
Detailed methodologies for the key clinical trials involving Zotiraciclib are outlined below to

provide a comprehensive understanding of the study designs.

NCT02942264: Zotiraciclib with Temozolomide in
Recurrent High-Grade Astrocytoma
This Phase I/II trial aimed to determine the maximum tolerated dose (MTD) and efficacy of

Zotiraciclib combined with two different schedules of temozolomide (TMZ) in adult patients

with recurrent anaplastic astrocytoma or glioblastoma.

Study Design: The Phase I portion utilized a Bayesian Optimal Interval (BOIN) design to

determine the MTD of Zotiraciclib in two arms:

Arm 1: Zotiraciclib + Dose-Dense TMZ (125 mg/m² daily for 7 days on, 7 days off).[3]

Arm 2: Zotiraciclib + Metronomic TMZ (50 mg/m² daily).[3] A cohort expansion at the

MTD was then conducted to compare the progression-free survival rate at 4 months

(PFS4) between the two arms.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1663082?utm_src=pdf-body
https://www.benchchem.com/product/b1663082?utm_src=pdf-body
https://www.benchchem.com/product/b1663082?utm_src=pdf-body
https://www.benchchem.com/product/b1663082?utm_src=pdf-body
https://www.benchchem.com/product/b1663082?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/27/12/3298/671461/Phase-I-Study-of-Zotiraciclib-in-Combination-with
https://www.benchchem.com/product/b1663082?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/27/12/3298/671461/Phase-I-Study-of-Zotiraciclib-in-Combination-with
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Population: Adults with recurrent anaplastic astrocytoma (WHO grade III) or

glioblastoma/gliosarcoma (WHO grade IV) who had progressed after standard treatment.

Dosing: The starting dose of Zotiraciclib was 200 mg, with dose escalation guided by the

BOIN design.[3] The MTD was established at 250 mg for both arms.

Endpoints: The primary endpoint for the Phase I part was the MTD. For the cohort

expansion, the primary endpoint was PFS4.

EORTC 1608 (STEAM): Zotiraciclib in Newly Diagnosed
or Recurrent Glioblastoma
This Phase Ib, open-label, non-randomized trial evaluated the safety and efficacy of

Zotiraciclib in different settings for patients with IDH1R132H-non-mutant newly diagnosed or

recurrent glioblastoma.

Study Design: The trial had three parallel groups:

Group A: MTD finding of Zotiraciclib in combination with hypofractionated radiotherapy in

elderly patients with newly diagnosed glioblastoma.

Group B: MTD finding of Zotiraciclib in combination with temozolomide in elderly patients

with newly diagnosed glioblastoma.

Group C: Single-agent activity of Zotiraciclib in patients with recurrent glioblastoma after

temozolomide chemoradiotherapy.

Patient Population: Elderly patients (>65 years) with newly diagnosed IDH-wildtype

glioblastoma or anaplastic astrocytoma (Groups A & B), and patients with recurrent IDH-

wildtype glioblastoma or anaplastic astrocytoma (Group C).

Dosing: The MTD of Zotiraciclib was determined to be 150 mg twice weekly in combination

with either radiotherapy or temozolomide.[2]

Endpoints: The primary endpoint for Groups A and B was the MTD. For Group C, the primary

endpoint was progression-free survival at 6 months (PFS6).[2]
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NCT05588141: Zotiraciclib in Recurrent Gliomas with
IDH1/2 Mutations
This ongoing Phase I/II study is evaluating the safety and efficacy of Zotiraciclib as a single

agent in patients with recurrent malignant gliomas harboring IDH1 or IDH2 mutations.

Study Design: A Phase I dose-escalation to determine the recommended Phase II dose

(RP2D), followed by a Phase II expansion cohort.

Patient Population: Patients aged 15 years and older with recurrent diffuse gliomas (WHO

grades 2-4) with confirmed IDH1 or IDH2 mutations.

Dosing: Zotiraciclib is administered orally on days 1, 4, 8, 11, 15, and 18 of a 28-day cycle.

[4] The starting dose was 200 mg, which has been established as the RP2D.[4]

Endpoints: The primary objective of the Phase I part was to estimate the RP2D. The Phase II

primary objective is to determine the 12-month progression-free survival (PFS).[5]

Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and clinical trial processes, the

following diagrams are provided.
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Caption: Zotiraciclib inhibits CDK9, preventing RNA Polymerase II phosphorylation and

oncogene expression.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1663082?utm_src=pdf-body
https://www.benchchem.com/product/b1663082?utm_src=pdf-body
https://www.benchchem.com/product/b1663082?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT05588141
https://www.clinicaltrials.gov/study/NCT05588141
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2022-09113
https://www.benchchem.com/product/b1663082?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663082?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening
(Recurrent High-Grade Glioma)

Enrollment & Consent

Randomization
(if applicable)

Zotiraciclib Administration
(Monotherapy or Combination)

Treatment Assignment

Safety & Efficacy Monitoring
(MRI, Blood Tests)

Disease Progression or
Unacceptable Toxicity

No (Continue Treatment)

Follow-up
(Survival Status)

Yes

Off Study

Click to download full resolution via product page

Caption: A generalized workflow for a Zotiraciclib clinical trial in high-grade glioma patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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